molecular formula C10H8N2O2 B3042142 1-phenyl-1H-imidazole-2-carboxylic acid CAS No. 516492-57-2

1-phenyl-1H-imidazole-2-carboxylic acid

Cat. No. B3042142
CAS RN: 516492-57-2
M. Wt: 188.18 g/mol
InChI Key: FZJRVWGEDDPYOM-UHFFFAOYSA-N
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Description

“1-phenyl-1H-imidazole-2-carboxylic acid” is a compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives has been a topic of interest in recent years due to their broad range of chemical and biological properties . The synthesis of imidazole started from the use of glyoxal and formaldehyde in ammonia, producing imidazole as a final product . This synthesis, despite producing relatively low yields, is still used to create C-substituted imidazoles .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . Imidazole-based compounds with antibacterial, anti-inflammatory, antidiabetic, antiparasitic, antituberculosis, antifungal, antioxidant, antitumor, antimalarial, anticancer, antidepressant and many others make up the therapeutic arsenal and new bioactive compounds proposed in the most diverse works .


Physical And Chemical Properties Analysis

The molecular weight of “1-phenyl-1H-imidazole-2-carboxylic acid” is 112.09 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . It has a Rotatable Bond Count of 1 . The Exact Mass is 112.027277375 g/mol and the Monoisotopic Mass is 112.027277375 g/mol . The Topological Polar Surface Area is 66 Ų .

Scientific Research Applications

Synthesis of Indole Derivatives

1-phenyl-1H-imidazole-2-carboxylic acid can be used in the synthesis of indole derivatives . Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Synthesis of Imidazoles

1-phenyl-1H-imidazole-2-carboxylic acid is an imidazole derivative. Imidazoles are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance due to their wide range of applications .

Inhibition of Calmodulin-Dependent Nitric-Oxide Synthase

1-phenyl-1H-imidazole-2-carboxylic acid is reported to be an inhibitor of calmodulin-dependent nitric-oxide synthase from bovine brain and GHs pituitary cells . This inhibition can be useful in the study of nitric oxide synthase’s role in various biological processes.

Investigation of Citrulline Formation

1-phenylimidazole is a suitable reagent used to investigate its effect on the citrulline formation by bovine brain nitric-oxide synthase . This can be beneficial in understanding the role of citrulline in the urea cycle and other metabolic pathways.

Metallo-β-Lactamase Inhibitors

1-phenyl-1H-imidazole-2-carboxylic acid derivatives have been used in the design, synthesis, and biological evaluation of new metallo-β-lactamase inhibitors . These inhibitors can be used to combat antibiotic resistance in bacteria.

Pharmaceutical Applications

Due to its versatile chemical structure, 1-phenyl-1H-imidazole-2-carboxylic acid and its derivatives can be used in the development of new pharmaceuticals . They can be used in the treatment of various diseases and disorders.

Future Directions

Imidazole and its derivatives have been the focus of many research studies due to their wide range of applications and potential for new drug development . The interest and importance of imidazole-containing analogs in the field of medicinal chemistry is remarkable, and the understanding from the development of the first blockbuster drug cimetidine explores all the chemical and biological concepts of imidazole in the context of research and development of new drugs .

properties

IUPAC Name

1-phenylimidazole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c13-10(14)9-11-6-7-12(9)8-4-2-1-3-5-8/h1-7H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZJRVWGEDDPYOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-phenyl-1H-imidazole-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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